molecular formula C22H24N2O2S B11346653 2-(4-ethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

2-(4-ethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B11346653
M. Wt: 380.5 g/mol
InChI Key: KRMJGBFRZXQWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Attachment of the ethylphenoxy group: This step involves the nucleophilic substitution of an ethylphenol derivative with a suitable leaving group, such as a halide.

    Formation of the acetamide linkage: This can be accomplished by reacting the intermediate with an acylating agent, such as acetic anhydride or an acyl chloride, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or sulfonates as leaving groups, with nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

2-(4-ethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide

InChI

InChI=1S/C22H24N2O2S/c1-3-17-6-10-20(11-7-17)26-14-21(25)23-13-12-19-15-27-22(24-19)18-8-4-16(2)5-9-18/h4-11,15H,3,12-14H2,1-2H3,(H,23,25)

InChI Key

KRMJGBFRZXQWOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.